molecular formula C9H7F3O B1318737 5-Methyl-2-(trifluoromethyl)benzaldehyde CAS No. 886502-76-7

5-Methyl-2-(trifluoromethyl)benzaldehyde

Cat. No.: B1318737
CAS No.: 886502-76-7
M. Wt: 188.15 g/mol
InChI Key: ZXQHVZWHSXZEQV-UHFFFAOYSA-N
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Description

5-Methyl-2-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C9H7F3O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group at the fifth position and a trifluoromethyl group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemistry: 5-Methyl-2-(trifluoromethyl)benzaldehyde is used as a building block in organic synthesis, particularly in the preparation of complex molecules and heterocyclic compounds. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of drug candidates, especially those targeting specific enzymes or receptors. Its trifluoromethyl group enhances the metabolic stability and bioavailability of the drug molecules .

Industry: The compound finds applications in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it valuable in the formulation of high-performance materials.

Safety and Hazards

“5-Methyl-2-(trifluoromethyl)benzaldehyde” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed .

Mechanism of Action

Target of Action

The primary target of the compound 5-Methyl-2-(trifluoromethyl)benzaldehyde is believed to be the mitochondrial electron transport at the cytochrome bc (1) complex . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to form a gradient of protons that drives the creation of adenosine triphosphate (ATP).

Mode of Action

This compound exerts its activity by inhibiting the mitochondrial electron transport at the cytochrome bc (1) complex . This inhibition disrupts the normal balance of the electron transport chain, leading to a decrease in the production of ATP, the main source of energy for cellular reactions.

Result of Action

The result of the action of this compound is a decrease in ATP production due to the inhibition of the cytochrome bc (1) complex

Biochemical Analysis

Biochemical Properties

5-Methyl-2-(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes involved in oxidation-reduction reactions. For instance, it can act as a substrate for aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. The trifluoromethyl group in this compound enhances its reactivity, making it a valuable compound in synthetic organic chemistry and biochemical studies .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its interaction with enzyme active sites, where it can act as an inhibitor or activator. For example, the compound can bind to the active site of aldehyde dehydrogenases, inhibiting their activity and leading to the accumulation of aldehydes within cells. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in cell viability and proliferation rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver damage and oxidative stress. These findings highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to aldehyde metabolism. The compound can be metabolized by aldehyde dehydrogenases to form the corresponding carboxylic acid. Additionally, it can participate in oxidation-reduction reactions, contributing to the overall metabolic flux within cells. The presence of the trifluoromethyl group can influence the reactivity and metabolic fate of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its distribution within tissues can be influenced by factors such as lipid solubility and molecular size. These properties determine the localization and accumulation of this compound within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its biochemical and physiological roles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(trifluoromethyl)benzaldehyde typically involves the introduction of the trifluoromethyl group and the methyl group onto the benzaldehyde ring. One common method is the Friedel-Crafts acylation reaction, where benzaldehyde is treated with trifluoromethylating agents and methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated processes helps in achieving consistent product quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed:

Comparison with Similar Compounds

  • 2-Methyl-5-(trifluoromethyl)benzaldehyde
  • 4-Methoxy-3-(trifluoromethyl)benzaldehyde
  • 4-Methyl-3-(trifluoromethyl)benzylamine
  • 4-Hydroxy-3-(trifluoromethyl)benzaldehyde

Comparison: 5-Methyl-2-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the methyl and trifluoromethyl groups on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different electronic and steric effects, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

5-methyl-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c1-6-2-3-8(9(10,11)12)7(4-6)5-13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQHVZWHSXZEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590665
Record name 5-Methyl-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886502-76-7
Record name 5-Methyl-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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